![molecular formula C₁₆H₂₂O₆S B1139763 (4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol CAS No. 311797-19-0](/img/structure/B1139763.png)

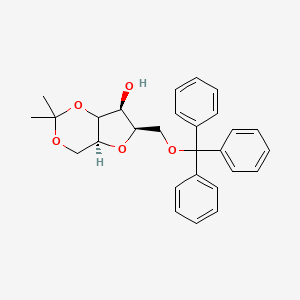

(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound appears to be a type of organic molecule that contains a pyran ring (a six-membered ring with one oxygen atom and five carbon atoms) and a dioxin ring (a six-membered ring with two oxygen atoms and four carbon atoms). It also contains a sulfanyl group (-SH), an ethyl group (-CH2CH3), and a methoxy group (-OCH3).

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyran and dioxin rings through a series of reactions, possibly including ether formation and nucleophilic substitution. The ethylsulfanyl group might be introduced through a reaction with an ethylsulfanyl halide, and the methoxy group could be introduced through a reaction with methanol under acidic conditions.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the configuration of the chiral centers at the 4a, 6, 7, 8, and 8a positions. The prefixes ® and (S) in the name of the compound indicate the configuration of these chiral centers.Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the sulfanyl group might be oxidized to a sulfonyl group, and the methoxy group could potentially undergo substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, it would likely be soluble in organic solvents due to its ether and sulfanyl groups.Scientific Research Applications

Synthesis and Structural Analysis

C-nucleosides Synthesis

The compound (4aR,8aR)-4a-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2,3,8,8a-tetrahydropyrano[2,3-b]-1,4-dioxin-7(4aH,6H)-one is synthesized, showcasing the use of similar pyran-based structures in nucleoside analogs development (Morishita et al., 1992).

Diversity-Oriented Synthesis

A library of structurally diverse compounds, including (2RS,6RS)-2-(4-methoxyphenyl)-6-(substituted ethyl)dihydro-2H-pyran-4(3H)ones, is synthesized. This demonstrates the utility of pyran structures in creating diverse molecular libraries for biological screening (Zaware et al., 2011).

Chemical Synthesis and Catalysis

Green Chemistry Catalysis

A new acidic and heterogeneous catalyst, disulfonic acid imidazolium chloroaluminate, is used for the efficient synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles (Moosavi‐Zare et al., 2013).

Synthesis of Heteroanellated Pyranosides

The compound (2R,4aR,6S,10bS)-8-amino-4a,6,10,10b-tetrahydro-6-methoxy-2-phenyl-10-phenylimino-4H-thiopyrano[3′,4′:4,5]pyrano[3,2-d][1,3]dioxine-7-carbonitrile is synthesized, representing the use of pyrano-dioxine structures in creating complex heterocyclic systems (Schulz et al., 2006).

Biological Applications

Antibacterial Activity

Synthesis and evaluation of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles demonstrate their potential as antibacterial agents. This suggests the application of similar structures in medicinal chemistry (Aghekyan et al., 2020).

Cytotoxicity Study

The synthesis and in vitro cytotoxic activity evaluation of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides against Ehrlich Ascites Carcinoma (EAC) cells show the importance of such structures in developing potential cancer therapeutics (Hassan et al., 2014).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide details on its safety and hazards. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential applications. It could also involve investigating its biological activity and potential uses in medicine or other fields.

Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.

properties

IUPAC Name |

(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6S/c1-3-23-16-13(18)12(17)14-11(21-16)8-20-15(22-14)9-4-6-10(19-2)7-5-9/h4-7,11-18H,3,8H2,1-2H3/t11-,12-,13-,14+,15?,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJNBNGPOLEMKC-BFTFSUECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C2C(O1)COC(O2)C3=CC=C(C=C3)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=C(C=C3)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747766 |

Source

|

| Record name | Ethyl 4,6-O-[(4-methoxyphenyl)methylidene]-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71316636 | |

CAS RN |

311797-19-0 |

Source

|

| Record name | Ethyl 4,6-O-[(4-methoxyphenyl)methylidene]-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B1139682.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide](/img/no-structure.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B1139701.png)